1-Methyl-2,3-dihydro-1H-inden-1-OL
Overview
Description
1-Methyl-2,3-dihydro-1H-inden-1-OL is an organic compound with the molecular formula C10H12O It is a derivative of indene, featuring a hydroxyl group (-OH) attached to the first carbon of the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-dihydro-1H-inden-1-OL can be synthesized through several methods. One common approach involves the reduction of 1-methyl-2,3-dihydro-1H-inden-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of 1-methyl-2,3-dihydro-1H-inden-1-one over a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,3-dihydro-1H-inden-1-OL undergoes various chemical reactions, including:
Reduction: Further reduction can convert the compound into 1-methyl-2,3-dihydro-1H-indene using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: 1-Methyl-2,3-dihydro-1H-inden-1-one
Reduction: 1-Methyl-2,3-dihydro-1H-indene
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
1-Methyl-2,3-dihydro-1H-inden-1-OL has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Methyl-2,3-dihydro-1H-inden-1-OL exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with enzymes and receptors, potentially inhibiting or activating their functions . This interaction can modulate various biochemical pathways, making it a valuable compound in drug design and development .
Comparison with Similar Compounds
1-Indanol: Similar structure but lacks the methyl group at the first carbon.
2,3-Dihydro-1H-inden-1-one: Similar backbone but with a carbonyl group instead of a hydroxyl group.
1-Methyl-2,3-dihydro-1H-indene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness: 1-Methyl-2,3-dihydro-1H-inden-1-OL is unique due to the presence of both a methyl group and a hydroxyl group on the indene ring system. This combination allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-methyl-2,3-dihydroinden-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-10(11)7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYNNMVDWALCPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342679 | |
Record name | 1-METHYL-2,3-DIHYDRO-1H-INDEN-1-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64666-42-8 | |
Record name | 1-METHYL-2,3-DIHYDRO-1H-INDEN-1-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.